molecular formula C19H24N4O4S2 B2780333 N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-84-3

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2780333
CAS No.: 868972-84-3
M. Wt: 436.55
InChI Key: DITWZLGGKMQCBQ-UHFFFAOYSA-N
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Description

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
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Biological Activity

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings, case studies, and experimental data regarding its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms.
  • Cyclohexanecarboxamide moiety : Contributes to the overall hydrophobicity and potential bioactivity.
  • Dimethoxyphenyl group : May enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of thiadiazole derivatives, including the compound . The following table summarizes key findings from various studies:

Study ReferenceCell Lines TestedIC50 Values (µg/mL)Mechanism of Action
MCF-7 (breast cancer), A549 (lung cancer)0.084 ± 0.020 (MCF-7), 0.034 ± 0.008 (A549)Induces apoptosis and inhibits cell proliferation
HCT116 (colon cancer), H460 (lung cancer)3.29 (HCT116), 10 (H460)Inhibits tubulin polymerization
Various tumor cell lines0.28 - 10.0 across different linesMultiple mechanisms including apoptosis induction

The compound has shown promising cytotoxic activity against various cancer cell lines, with IC50 values indicating potent effects compared to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Specific findings include:

  • Effective against Xanthomonas axonopodis and Xanthomonas oryzae , with median effective concentrations (EC50) significantly lower than traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Tubulin Interaction : The compound's structure allows it to bind to tubulin, disrupting microtubule formation essential for cell division .
  • Selective Cytotoxicity : Research shows that while the compound is highly effective against cancer cells, it demonstrates lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of thiadiazole derivatives against MCF-7 and A549 cell lines, the compound displayed an IC50 value of 0.034 µg/mL against A549 cells, indicating strong potential as a therapeutic agent for lung cancer .

Case Study 2: Antimicrobial Properties

Another investigation highlighted the compound's effectiveness against plant pathogens, outperforming conventional treatments in terms of efficacy and lower toxicity levels . This suggests potential applications in agricultural settings as an environmentally friendly pesticide.

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H17F3N4O4S2
  • Molecular Weight : 498.5 g/mol
  • CAS Number : 896022-54-1

Structure

The compound features a thiadiazole ring, which is known for its biological activity, and a cyclohexanecarboxamide moiety that may influence its pharmacokinetic properties.

Anticancer Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For example, similar compounds have shown high percent growth inhibitions against various cancer cell lines such as SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% in some cases . The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiadiazole derivatives have been reported to possess effective antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The primary target for these compounds is often bacterial RNA polymerase, where they interfere with transcription processes, leading to bacterial cell death.

Anti-inflammatory Activity

In silico studies have suggested that related compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This suggests a potential role for N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide in treating inflammatory diseases.

Synthesis and Evaluation

A study focused on synthesizing various thiadiazole derivatives demonstrated the efficacy of these compounds in vitro against human cancer cell lines. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures. The most potent derivatives exhibited significant activity against HepG-2 (liver cancer) and A549 (lung cancer) cell lines compared to standard treatments like cisplatin .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies provide insights into the compound's mechanism of action and help identify modifications that could enhance its efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring exhibits electron-deficient characteristics, enabling nucleophilic substitution reactions at sulfur or nitrogen atoms. Key findings include:

Reaction TypeConditionsOutcomeSource
Thiol Displacement Alkylation with alkyl halides (R-X)Substitution at C5-thioether position forms new thioether derivatives.
Aminolysis Primary amines, 60–80°CReplacement of thioether with amine groups, yielding 2-aminothiadiazoles.

Example : Reaction with benzyl chloride in DMF at 70°C replaces the thioether group at C5, forming a benzylthio derivative (yield: 68–72%).

Oxidation of Thioether Linkage

The sulfur atom in the thioether group (-S-) undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%) Acetic acid, 50°C, 4 hSulfoxide derivative85%
mCPBA DCM, 0°C to RT, 12 hSulfone derivative78%

Mechanistic Insight : Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy in analogous thiadiazoles.

Hydrolysis of Amide Groups

The cyclohexanecarboxamide and 2-oxoethylamide groups are susceptible to hydrolysis:

ConditionsSite of HydrolysisProductSource
6M HCl, reflux CyclohexanecarboxamideCyclohexanecarboxylic acid + free thiadiazole
NaOH (10%), 80°C 2-OxoethylamideGlycolic acid derivative + amine

Kinetics : Hydrolysis of the 2-oxoethylamide group proceeds faster (t₁/₂ = 2.5 h) compared to the cyclohexanecarboxamide (t₁/₂ = 6 h) under acidic conditions.

Electrophilic Aromatic Substitution on 2,5-Dimethoxyphenyl

The electron-rich 2,5-dimethoxyphenyl group participates in electrophilic reactions:

ReactionReagents/ConditionsPosition SubstitutedYieldSource
Nitration HNO₃/H₂SO₄, 0°CPara to methoxy62%
Bromination Br₂ in CCl₄, FeCl₃ catalystOrtho to methoxy55%

Regioselectivity : Methoxy groups direct electrophiles to the para position, but steric hindrance from the thiadiazole moiety can alter substitution patterns .

Cycloaddition Reactions

The thiadiazole ring engages in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductSource
Phenylacetylene CuI catalyst, DMF, 100°CTriazole-fused thiadiazole
Azides Microwave, 120°C, 30 minTetrazole derivatives

Application : Triazole derivatives show enhanced antimicrobial activity compared to the parent compound.

Functional Group Transformations

Key modifications of peripheral groups include:

ReactionReagentsOutcomeSource
Reductive Amination NaBH₃CN, NH₄OAcConversion of ketone to amine
Esterification SOCl₂/ROHCyclohexanecarboxamide → ester

Example : Treatment with SOCl₂ and methanol converts the carboxamide to a methyl ester (yield: 89%), improving solubility.

Stability Under Physiological Conditions

Studies on analogous compounds reveal:

  • pH Stability : Stable at pH 5–7.5 (t₁/₂ > 24 h) but degrades rapidly at pH > 8 due to amide hydrolysis.

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation.

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = most reactive)Dominant Reaction
Thioether (-S-)1Oxidation, nucleophilic substitution
2-Oxoethylamide2Hydrolysis, reductive amination
Thiadiazole ring3Cycloaddition, electrophilic substitution
Cyclohexanecarboxamide4Hydrolysis, esterification

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-26-13-8-9-15(27-2)14(10-13)20-16(24)11-28-19-23-22-18(29-19)21-17(25)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITWZLGGKMQCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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